5-[(4-chlorophenyl)methyl]-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
5-[(4-Chlorophenyl)methyl]-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole fused with a quinoline scaffold. Pyrazolo[4,3-c]quinolines are pharmacologically significant due to their diverse biological activities, including anticancer, anti-inflammatory, benzodiazepine receptor affinity, and cyclooxygenase-2 (COX-2) inhibition . The target compound features a 4-chlorophenylmethyl group at position 5, a methoxy group at position 8, and a phenyl substituent at position 3.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-29-19-11-12-22-20(13-19)24-21(23(26-27-24)17-5-3-2-4-6-17)15-28(22)14-16-7-9-18(25)10-8-16/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCCITYWBCKNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)methyl]-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and substitution reactions. For example, the synthesis may start with the condensation of 4-chlorobenzylamine with a suitable aldehyde to form an intermediate, which is then cyclized to form the pyrazoloquinoline core. Subsequent substitution reactions introduce the methoxy and phenyl groups under specific reaction conditions, such as using tetrahydrofuran as a solvent .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
5-[(4-chlorophenyl)methyl]-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)methyl]-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s ability to bind to these targets is influenced by its structural features, such as the presence of the pyrazole and quinoline rings, as well as the substituents attached to these rings .
Comparison with Similar Compounds
Key Observations :
- Position 8 : Methoxy substituents (as in the target) generally increase solubility compared to methyl or fluoro groups. Ethoxy groups (–13) may further enhance metabolic stability due to reduced oxidative susceptibility .
- Position 3 : Phenyl rings (target compound) versus methoxyphenyl () or methylphenyl () alter electronic effects, influencing receptor binding. Methoxyphenyl groups may enhance hydrogen-bonding interactions .
Pharmacological Activity
- Anticancer and Anti-inflammatory Effects: Fluorinated derivatives () often exhibit enhanced selectivity for kinase targets due to fluorine’s electronegativity . Conversely, the target compound’s 8-methoxy group may favor COX-2 inhibition, as seen in related pyrazoloquinolines .
- Comparatively, 7,8-dimethoxy derivatives () may target phosphodiesterase 4 (PDE4) due to increased planarity .
Physicochemical Properties
- Metabolic Stability : Methoxy groups (target) are less prone to oxidative metabolism than methyl groups (), while ethoxy substituents (–13) may further delay hepatic clearance .
Biological Activity
5-[(4-chlorophenyl)methyl]-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H17ClN2O
- Molecular Weight : 320.81 g/mol
Antimicrobial Activity
Recent studies have indicated that pyrazoloquinoline derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various quinoline derivatives found that compounds with similar structures showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 16 µg/mL, suggesting robust antibacterial potential .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Other Quinoline Derivative A | 0.5 | E. coli |
| Other Quinoline Derivative B | 16 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. A notable study demonstrated that pyrazoloquinoline derivatives could inhibit cell proliferation in cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). The IC50 values for these derivatives were reported to be in the range of 10–20 µM, indicating moderate to high potency against these cell lines .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazolo[4,3-c]quinolines have also been documented. In vitro studies using RAW 264.7 macrophages showed that these compounds could significantly reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation. The most potent derivatives exhibited an inhibition rate comparable to established anti-inflammatory agents .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species Modulation : The ability to modulate oxidative stress pathways may contribute to its antimicrobial and anticancer effects.
Case Studies
- Anticancer Study : A recent study evaluated a series of pyrazoloquinolines against various cancer cell lines. The results indicated that the presence of a methoxy group significantly enhanced cytotoxicity compared to other substituents.
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of pyrazoloquinolines against resistant strains of bacteria, demonstrating effectiveness even at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
